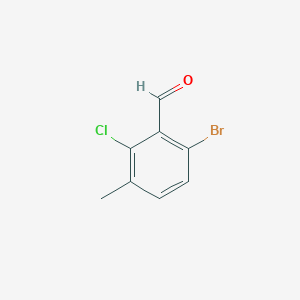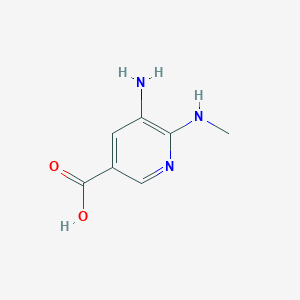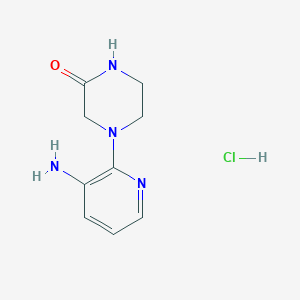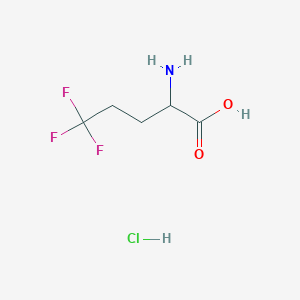
6-Bromo-2-chloro-3-methylbenzaldehyde
Vue d'ensemble
Description
6-Bromo-2-chloro-3-methylbenzaldehyde is a chemical compound with the molecular formula C8H6BrClO . It has a molecular weight of 233.49 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 6-Bromo-2-chloro-3-methylbenzaldehyde is 1S/C8H6BrClO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3 . The compound’s structure includes a benzene ring substituted with bromo, chloro, and methyl groups, as well as an aldehyde group .Physical And Chemical Properties Analysis
6-Bromo-2-chloro-3-methylbenzaldehyde has a molecular weight of 233.49 g/mol . It is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Applications De Recherche Scientifique
Organic Synthesis
6-Bromo-2-chloro-3-methylbenzaldehyde: is a valuable building block in organic synthesis. Its halogenated structure makes it a versatile intermediate for constructing complex molecules. It can undergo various reactions, including Suzuki coupling, to form biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound is used to synthesize benzanilide derivatives. These derivatives have shown promise as potential therapeutic agents due to their anti-inflammatory, antitumor, and antibacterial properties. The bromine and chlorine substituents on the benzaldehyde ring can be strategically modified to enhance the biological activity of these molecules .
Material Science
The compound’s ability to act as a precursor for advanced materials is notable. For instance, it can be used in the synthesis of liquid crystals and other polymers with specific optical properties. These materials have applications in displays and other electronic devices .
Agrochemical Research
In agrochemical research, 6-Bromo-2-chloro-3-methylbenzaldehyde serves as a starting material for the synthesis of pesticides and herbicides. The halogen atoms can be replaced with other functional groups that impart desired properties to the agrochemicals, such as selectivity and biodegradability .
Photodynamic Therapy
This compound can be used to create photosensitizers for photodynamic therapy (PDT), a treatment method that uses light-sensitive compounds to destroy cancer cells. The bromine and chlorine atoms can be utilized to tune the absorption wavelength of the photosensitizer for effective PDT .
Chemical Education
Due to its reactivity and the presence of multiple functional groups, 6-Bromo-2-chloro-3-methylbenzaldehyde is an excellent candidate for teaching various organic chemistry concepts. It can be used in laboratory courses to demonstrate halogenation, nucleophilic substitution, and electrophilic addition reactions .
Safety and Hazards
The compound is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Mécanisme D'action
Mode of Action
It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 6-Bromo-2-chloro-3-methylbenzaldehyde might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are very important for synthesis problems . This suggests that 6-Bromo-2-chloro-3-methylbenzaldehyde might affect similar pathways.
Result of Action
The compound’s potential to form oximes or hydrazones suggests it could have significant effects at the molecular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-2-chloro-3-methylbenzaldehyde. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how stable it remains over time .
Propriétés
IUPAC Name |
6-bromo-2-chloro-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOQTKGPYAYYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-3-methylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine](/img/structure/B1377493.png)

![tert-butyl N-{1-[(4-fluorophenyl)carbamoyl]-2-hydroxyethyl}carbamate](/img/structure/B1377495.png)
![tert-butyl N-(2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)carbamate](/img/structure/B1377496.png)
![3-(Benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1377498.png)
![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1377501.png)



![{[2-(3-Aminopropoxy)ethoxy]methyl}benzene](/img/structure/B1377511.png)

![methyl 3-[2,2,2-trifluoro-N-(propan-2-yl)acetamido]propanoate](/img/structure/B1377513.png)